Cas no 129952-14-3 ((4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone)

(4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone 化学的及び物理的性質
名前と識別子
-
- 2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)-
- (S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one
- 2-Oxazolidinone, 3-(2-Methoxyacetyl)-4-(phenylMethyl)-, (4S)-
- CS-M2371
- AKOS037650392
- YUQUPSUDOOOQRB-NSHDSACASA-N
- (4S)-4-BENZYL-3-(2-METHOXYACETYL)-1,3-OXAZOLIDIN-2-ONE
- CS-14741
- SCHEMBL5022256
- 129952-14-3
- (S)-4-Benzyl-3-methoxyacetyl-oxazolidin-2-one
- C12715
- (4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone
-
- MDL: MFCD28010195
- インチ: InChI=1S/C13H15NO4/c1-17-9-12(15)14-11(8-18-13(14)16)7-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1
- InChIKey: YUQUPSUDOOOQRB-NSHDSACASA-N
- SMILES: COCC(=O)N1[C@@H](CC2=CC=CC=C2)COC1=O
計算された属性
- 精确分子量: 249.10010796g/mol
- 同位素质量: 249.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 312
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 55.8Ų
(4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D762381-1g |
2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)- |
129952-14-3 | 97% | 1g |
$315 | 2024-06-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S92480-250mg |
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one |
129952-14-3 | 250mg |
¥978.0 | 2021-09-07 | ||
Chemenu | CM561822-250mg |
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one |
129952-14-3 | 97% | 250mg |
$167 | 2024-08-02 | |
A2B Chem LLC | AA38468-250mg |
2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)- |
129952-14-3 | 97% | 250mg |
$178.00 | 2024-04-20 | |
eNovation Chemicals LLC | D762381-250mg |
2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)- |
129952-14-3 | 97% | 250mg |
$170 | 2025-02-26 | |
eNovation Chemicals LLC | D762381-5g |
2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)- |
129952-14-3 | 97% | 5g |
$1090 | 2025-02-28 | |
eNovation Chemicals LLC | D762381-100mg |
2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)- |
129952-14-3 | 97% | 100mg |
$140 | 2025-02-28 | |
eNovation Chemicals LLC | D762381-5g |
2-Oxazolidinone, 3-(methoxyacetyl)-4-(phenylmethyl)-, (4S)- |
129952-14-3 | 97% | 5g |
$1090 | 2024-06-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S92480-100mg |
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one |
129952-14-3 | 100mg |
¥588.0 | 2021-09-07 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S92480-1g |
(S)-4-benzyl-3-(2-methoxyacetyl)oxazolidin-2-one |
129952-14-3 | 1g |
¥1958.0 | 2021-09-07 |
(4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone 関連文献
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
(4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinoneに関する追加情報
Compound CAS No. 129952-14-3: (4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone
The compound with CAS No. 129952-14-3, commonly referred to as (4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of oxazolidinones, which are known for their versatile applications in drug design and synthesis. The structure of this molecule is characterized by a five-membered ring system containing one oxygen atom and one nitrogen atom, with substituents that confer unique chemical and biological properties.
Oxazolidinones are widely studied due to their potential as antibacterial agents, particularly as inhibitors of bacterial enzymes such as penicillin-binding proteins (PBPs). The (4S) configuration in this compound suggests a specific stereochemistry that may influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The presence of a phenylmethyl group attached to the nitrogen atom adds complexity to the molecule's structure, potentially enhancing its ability to interact with target proteins or enzymes.
Recent studies have highlighted the importance of (4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of beta-lactam antibiotics, which are critical in combating bacterial infections. The methoxyacetyl group within the molecule plays a crucial role in stabilizing the intermediate during the formation of beta-lactam rings, a key step in antibiotic synthesis.
In addition to its pharmacological applications, this compound has been utilized in various organic synthesis reactions as a building block for constructing complex molecular architectures. Its reactivity is influenced by the electron-donating groups present in its structure, such as the methoxy group, which can facilitate nucleophilic attacks or act as a directing group in aromatic substitution reactions.
The synthesis of (4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone involves multi-step processes that require precise control over reaction conditions to achieve high yields and stereoselectivity. One common approach involves the condensation of an amino acid derivative with a ketone or aldehyde, followed by cyclization to form the oxazolidinone ring. The stereochemistry at the (4S) position is typically controlled during this cyclization step through the use of chiral auxiliaries or asymmetric induction techniques.
From an analytical standpoint, this compound can be characterized using various spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. These methods provide insights into its molecular structure, purity, and stability under different conditions. For instance, ¹H NMR analysis can reveal information about the chemical environment of protons in different parts of the molecule, while ¹³C NMR can provide details about carbon atoms and their bonding patterns.
The biological activity of (4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone has been extensively studied in vitro and in vivo models. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes involved in bacterial cell wall synthesis, making it a promising candidate for antibiotic development. Furthermore, its ability to modulate cellular signaling pathways has opened avenues for exploring its role in treating other diseases such as cancer or inflammatory disorders.
In terms of industrial applications, this compound is often used as an intermediate in pharmaceutical manufacturing due to its compatibility with large-scale synthetic processes. Its stability under various storage conditions and its ability to undergo further functionalization make it a valuable asset in drug discovery pipelines.
Looking ahead, ongoing research aims to optimize the synthesis routes for (4S)-3-(2-Methoxyacetyl)-4-(phenylmethyl)-2-oxazolidinone to enhance scalability and reduce production costs. Additionally, efforts are being made to explore its bioavailability and pharmacokinetic profile in different animal models, which are critical for determining its suitability as a therapeutic agent.
In conclusion, CAS No. 129952-14-3 represents a versatile and valuable compound with significant implications in organic chemistry and pharmacology. Its unique structural features and biological properties make it an essential tool for advancing drug discovery and development efforts.
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